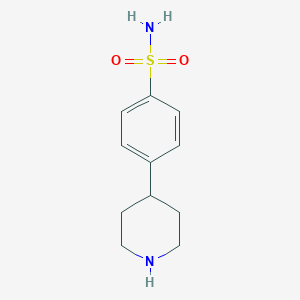

4-Piperidin-4-YL-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKHULNHTKVTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592977 | |

| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119737-31-4 | |

| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Piperidin 4 Yl Benzenesulfonamide

Established Synthetic Pathways to 4-Piperidin-4-YL-benzenesulfonamide

The creation of this compound fundamentally relies on the formation of a sulfonamide bond. This is most commonly achieved through the reaction of an amine with a sulfonyl chloride.

Sulfonylation Reactions

Sulfonylation is a key reaction in the synthesis of sulfonamides. cbijournal.com It typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com This method is widely applicable, though the reactivity of the amine can be influenced by the nature of the groups attached to it. cbijournal.com While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity. cbijournal.com

A variety of reagents and conditions can be employed for sulfonylation. For instance, a one-pot synthesis can be achieved by generating the sulfonyl chloride from a thiol using an oxidizing chlorinating system, which then reacts in situ with an amine to form the sulfonamide. cbijournal.com

Amine-Sulfonyl Chloride Condensation Strategies

The condensation of an amine with a sulfonyl chloride is a cornerstone of sulfonamide synthesis. cbijournal.comnih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov

For example, the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives involves the reaction of an amine with a desired sulfonyl chloride in the presence of pyridine. nih.gov Similarly, the reaction of primary amines with sulfonyl chlorides in an aqueous medium with sodium carbonate as the base has been reported. cbijournal.com The choice of solvent and base can be critical for optimizing the reaction conditions and yield. Dichloromethane is a commonly used solvent for these reactions. nih.govmdpi.com

Researchers have also explored alternative methods, such as the use of ionic liquids as reaction media, which can lead to excellent yields and high regioselectivity in the N-substitution of various heterocyclic compounds, including those with sulfonyl chlorides. organic-chemistry.org

Synthesis of N-Methyl-4-piperidin-4-yl-benzenesulfonamide and Other Alkylated Derivatives

The alkylation of the piperidine (B6355638) nitrogen or the sulfonamide nitrogen introduces further diversity into this class of compounds.

The synthesis of N-alkylated piperidine derivatives can be achieved through various methods. One common approach is the reaction of a piperidine derivative with an alkyl halide. researchgate.netnih.gov For instance, N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives have been synthesized by treating the parent sulfonamide with alkyl or aralkyl halides in the presence of lithium hydride. researchgate.net

Another strategy involves reductive amination. An efficient route for synthesizing methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849), followed by deprotection of the benzyl (B1604629) group. researchgate.net Furthermore, the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide involves the reaction of piperidine-4-carboxylic acid with formaldehyde (B43269) under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid. google.com

The table below summarizes some examples of alkylated derivatives and their synthetic approaches.

| Derivative | Synthetic Approach | Reference |

| N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Reaction with alkyl/aralkyl halides using lithium hydride | researchgate.net |

| Methyl piperidine-4-yl-carbamate | Reductive amination followed by deprotection | researchgate.net |

| 1-Methylpiperidine-4-carboxylic acid | Reaction with formaldehyde | google.com |

| N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide salts | Formation of a solution in an organic solvent followed by addition of an acid | google.com |

Preparation of Novel Piperidine-Sulfonamide Analogs

The development of novel piperidine-sulfonamide analogs is an active area of research aimed at exploring new therapeutic applications. nih.govnih.gov These analogs often involve modifications to the piperidine ring, the benzenesulfonamide (B165840) core, or both.

One approach is the synthesis of hybrid molecules that combine the piperidine-sulfonamide scaffold with other pharmacologically active moieties. For example, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized. nih.govacs.org This involved a multi-step synthesis starting from the reduction of benzophenones, followed by a series of reactions to couple the benzhydrylpiperazine unit with a nitrobenzenesulfonamide moiety. nih.govacs.org

Another strategy involves the synthesis of derivatives with different substituents on the aryl ring of the benzenesulfonamide. For instance, a series of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives were synthesized as potential non-TZD PPARγ agonists. nih.gov The synthesis involved the reaction of an amine with various substituted sulfonyl chlorides. nih.gov

The table below highlights some examples of novel piperidine-sulfonamide analogs.

| Analog | Synthetic Strategy | Potential Application | Reference |

| N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives | Reaction of an amine with substituted sulfonyl chlorides | Antihyperglycemic agent | nih.gov |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | Multi-step synthesis involving coupling of benzhydrylpiperazine and nitrobenzenesulfonamide moieties | Antituberculosis therapy | nih.govacs.org |

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Synthesis of arylalkyl/arylalkylsulfonyl piperidine derivatives | Sigma receptor ligands | nih.gov |

| N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives | Reaction of 1-aminopiperidine (B145804) with benzenesulfonyl chloride followed by substitution | Cholinesterase inhibitors | researchgate.net |

Optimization of Synthetic Procedures and Yields

Optimizing synthetic procedures to improve yields and facilitate large-scale production is a crucial aspect of chemical research. researchgate.netnih.gov For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

One key area of optimization is the choice of reagents and reaction conditions. For instance, in the synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives, the reaction was monitored by TLC, and the product was purified by extraction and flash chromatography to achieve a yield of 78%. nih.gov

The use of efficient catalysts can also significantly improve yields and reaction times. An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt was developed using Raney-Ni as a catalyst for reductive amination, resulting in high yields and shorter reaction times, making the process viable for large-scale manufacturing. researchgate.net

Furthermore, the purification method plays a vital role in the final yield and purity of the product. In the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the synthesized products were purified by column chromatography followed by trituration to obtain good to excellent yields. acs.org

The table below outlines some optimization strategies and their impact.

| Optimization Strategy | Impact | Example Compound | Reference |

| Purification by flash chromatography | Improved yield (78%) | 1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | nih.gov |

| Use of Raney-Ni as a catalyst | High yields, shorter reaction times, viable for large-scale manufacturing | Methyl piperidine-4-yl-carbamate para-toluene sulfonate salt | researchgate.net |

| Column chromatography and trituration | Good to excellent yields | Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | acs.org |

| Use of a slight excess of benzenesulfonyl chloride in 1 M NaOH | Efficient conversion (94-98% yields) | N-substituted benzenesulfonamides | researchgate.net |

Structure Activity Relationship Sar and Structural Modifications

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a key structural feature, and substitutions on this ring can significantly alter the biological profile of benzenesulfonamide (B165840) derivatives. The nature and position of these substituents are critical in determining the compound's potency and selectivity.

Research on piperidine-based monoamine transporter inhibitors has shown that the stereochemistry of the piperidine ring is crucial. For instance, in 3,4-disubstituted piperidines, the cis and trans isomers, as well as their enantiomeric forms, exhibit different selectivities for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. utmb.edu Specifically, (-)-cis analogues tend to be selective for DAT/NET, while (-)-trans and (+)-cis isomers show a preference for SERT or SERT/NET. utmb.edu

The introduction of various substituents can also modulate activity. In a series of Keap1-Nrf2 protein-protein interaction inhibitors, replacing an aromatic phenyl group with a saturated heterocyclic piperidine ring resulted in a decrease in activity, indicating a preference for aromaticity at that position. nih.gov In other cases, such as in certain antitubercular agents, piperidine and pyrrolidine (B122466) substituents were found to be more active than morpholine, suggesting that the basicity of the substituent plays a key role. mdpi.com For some piperidinothiosemicarbazone derivatives, substituting the pyridine (B92270) ring with a pyrazine (B50134) ring adversely affected antimycobacterial activity, except when a piperidine ring was also present as a substituent. mdpi.com

The location of the piperidine ring relative to other functional groups is also important. In one study, a piperidine ring located further from the sulfonamide group and lacking a methyl group showed different properties compared to its closer, methylated analogs. ajchem-a.com These findings highlight that modifications to the piperidine ring, including changes in stereochemistry, the addition of various functional groups, and altering its position, are critical factors in the design of potent and selective therapeutic agents.

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

| Modification | Effect on Biological Activity | Compound Series Example | Citation |

|---|---|---|---|

| Stereochemistry | (-)-cis isomers favor DAT/NET selectivity; (-)-trans & (+)-cis isomers favor SERT/NET selectivity. | 3,4-disubstituted piperidines | utmb.edu |

| Ring Substitution | Replacement of a phenyl group with a piperidine ring decreased inhibitory activity. | Keap1-Nrf2 inhibitors | nih.gov |

Role of the Sulfonamide Group as a Versatile Pharmacophore

The sulfonamide group (-SO2NH2) is a cornerstone of medicinal chemistry and a highly valued pharmacophore. tandfonline.com Its prevalence is due to several advantageous features, including high stability, favorable solubility, and the ability to form multiple hydrogen bonds. tandfonline.com This functional group is found in a wide array of FDA-approved drugs targeting diverse diseases such as cancer, viral infections, and inflammatory conditions. nih.gov

A key role of the sulfonamide group is its ability to act as a zinc-binding group (ZBG). In many metalloenzymes, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), the sulfonamide moiety coordinates with the zinc ion in the active site. nih.govnih.gov This interaction serves as an anchor, properly orienting the rest of the inhibitor molecule within the enzyme's binding pocket to engage in further interactions. nih.govnih.gov For instance, in MMP inhibitors, the sulfonamide group helps to direct hydrophobic substituents into specific pockets of the enzyme, enhancing binding affinity. nih.gov

The sulfonamide group is also a bioisostere of other functional groups. In the classic sulfonamide antibacterials, it acts as an isostere of the carboxylic acid group found in the natural substrate, 4-aminobenzoic acid. researchgate.net Furthermore, replacing amide bonds in peptides with sulfonamide groups can increase metabolic stability, as sulfonamides are inherently more resistant to degradation in biological systems. researchgate.net Its ability to engage in hydrogen bonding and interact with metal ions makes it a versatile and essential component in the design of enzyme inhibitors and other therapeutic agents. tandfonline.comresearchgate.net

Influence of Benzene (B151609) Ring Substitutions on Pharmacological Efficacy

Substitutions on the benzene ring of benzenesulfonamide derivatives play a crucial role in modulating their pharmacological efficacy and selectivity. libretexts.org The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target. libretexts.org

In the context of carbonic anhydrase inhibitors, a "ring with two tails" approach has been used to design selective compounds. nih.gov In this design, the benzenesulfonamide acts as the "ring," with the sulfonamide group anchoring to the active site zinc. The "tails" are substituents on the benzene ring that extend into different regions of the active site, and their nature dictates the isoform selectivity. nih.govnih.gov For example, halogen atoms can orient the ring, affecting affinity and selectivity, while other substituents containing carbonyl, hydroxyl, or aryl groups play a crucial role in achieving selectivity for specific CA isoforms like CA VII, CA IX, CA XII, or CA XIV. nih.gov

Studies on antileishmanial benzenesulfonamides have also shown the importance of benzene ring substitutions. The potency of these compounds was found to be strongly dependent on lipophilicity, which can be modulated by substituents on the benzene ring. rsc.org While many changes to substituents at the 5-position were tolerated, suggesting this part of the molecule points towards the solvent, a carboxylic acid at this position was detrimental to activity. rsc.org Conversely, nitrile, amide, and sulfone groups at the same position were promising. rsc.org The addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the benzene ring, affecting its interaction with the target protein. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Piperidine Sulfonamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely used to guide the design and structural modification of new derivatives with improved bioactivity. nih.gov For piperidine and sulfonamide analogs, various QSAR studies have been conducted to understand the structural requirements for their biological effects. nih.govnih.govmedwinpublishers.com

Computational modeling, including 2D and 3D-QSAR, is a powerful tool for predicting the biological activity of new chemical entities. nih.govnih.gov These models are developed by correlating calculated molecular descriptors (which represent the physicochemical properties of the molecules) with their experimentally determined biological activities. nih.govjchemlett.com

For piperidine derivatives, QSAR models have been developed to predict their antiproliferative and enzyme inhibitory activities. nih.gov These models often use 3D and 2D autocorrelation descriptors selected by genetic algorithms to build multiple linear regression (MLR) equations. nih.gov The robustness and predictive power of these models are validated internally and externally to ensure their reliability. nih.govarabjchem.org For example, a 3D-QSAR model for piperidine carboxamide derivatives as ALK inhibitors was successfully used to design new compounds with desirable inhibitory activities. arabjchem.org

Similarly, QSAR studies on sulfonamide derivatives have been employed to model their activity as antidiabetic agents and anticancer agents. nih.govmedwinpublishers.com These models have demonstrated high predictive performance, allowing researchers to identify key structural features required for potency. nih.gov Molecular docking simulations often complement QSAR studies by providing insights into the binding modes of the compounds at their target receptors, helping to explain the structure-activity relationships observed. researchgate.netclinmedkaz.org Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex and the stability of the binding interactions. arabjchem.org

Table 2: QSAR Modeling Approaches for Piperidine Sulfonamide Analogs

| Modeling Technique | Application | Key Findings | Citation |

|---|---|---|---|

| 3D-QSAR (Topomer CoMFA) | Design of ALK inhibitors | Identified key structural features and guided the design of 60 new potent compounds. | arabjchem.org |

| GA-MLR | Predicting antiproliferative activity of piperidine derivatives | Established models based on 3D and 2D descriptors with good predictive ability. | nih.gov |

| 2D-QSAR | Modeling antidiabetic activity of sulfonamides | Developed a highly predictive model using topological descriptors. | medwinpublishers.com |

Hydrophobic interactions are a major driving force in protein-ligand binding and are central to the biological activity of many drugs. nih.govharvard.edu The energetically favorable association of nonpolar surfaces in an aqueous environment often dominates the free energy of binding. nih.gov

In the case of arylsulfonamide binding to carbonic anhydrase, the hydrophobic effect plays a crucial role. nih.govharvard.edu Studies have shown that increasing the nonpolar surface area of the ligand leads to a stronger binding affinity. nih.gov Isothermal titration calorimetry has revealed that this increased affinity is driven by enthalpy. nih.gov X-ray crystallography and molecular dynamics simulations suggest that the thermodynamic differences in binding among homologous ligands are related to changes in the number and organization of water molecules in the active site upon ligand binding. nih.govharvard.edu

The pipecolate core of some sulfonamide ligands has been observed to be buried in a hydrophobic pocket of the target protein, similar to the binding mode of natural ligands. nih.gov The binding of these ligands is further stabilized by interactions between their sulfonamide oxygens and the protein, including unusual but highly conserved CH···O=S interactions. nih.govchemrxiv.org Computational studies, such as molecular docking, have identified specific hydrophobic active-site residues that dictate the positioning and affinity of inhibitors. nih.gov These hydrophobic interactions, along with hydrogen bonds and other forces, are critical for the stable binding of piperidine sulfonamide analogs to their biological targets.

Biological Activities and Pharmacological Potential

Enzyme Inhibition Studies

The 4-piperidin-4-yl-benzenesulfonamide scaffold is a key structural motif in a variety of compounds that have been investigated for their inhibitory effects on several important enzyme families. Research into derivatives of this core structure has revealed a broad spectrum of biological activities, suggesting its potential as a privileged scaffold in drug discovery.

Carbonic Anhydrase (CA) Inhibition

For instance, a series of 4-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides were synthesized and showed significant inhibition of tumor-associated hCA IX, with KI values ranging from 16.4 to 66.0 nM. nih.gov Another study on 4-(pyrazolyl)benzenesulfonamide ureas also demonstrated potent inhibition of hCA IX and hCA XII, with KI values in the low nanomolar range. nih.gov These findings underscore the potential of the benzenesulfonamide (B165840) moiety, a core component of this compound, to target carbonic anhydrases.

Table 1: Carbonic Anhydrase Inhibition by Related Benzenesulfonamide Derivatives

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Reference |

|---|---|---|---|---|---|

| 4-(5-(4-chlorophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide | >10000 | 110.3 | 20.1 | 4.8 | nih.gov |

| 4-(5-(4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide | >10000 | 85.2 | 25.8 | 5.1 | nih.gov |

| SH7s (a 4-(pyrazolyl)benzenesulfonamide urea (B33335) derivative) | - | - | 15.9 | 55.2 | nih.gov |

Note: The table presents data for structurally related compounds to illustrate the potential of the benzenesulfonamide scaffold.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The piperidine (B6355638) moiety is a common feature in many cholinesterase inhibitors due to its ability to interact with the active site of these enzymes. While no direct data exists for this compound, studies on related structures highlight the potential of this chemical class.

A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which share the piperidine-sulfonamide core, were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scielo.br Several of these compounds displayed potent inhibition against both enzymes, with IC50 values in the low micromolar range. For example, compound 7l showed an IC50 of 2.14 µM for AChE. scielo.br

Another study focused on novel benzene (B151609) sulfonamide-piperazine hybrid compounds also reported inhibitory potential against both AChE and BChE, with IC50 values in the millimolar range. nih.gov

Table 2: Cholinesterase Inhibition by Related Piperidine-Sulfonamide Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-methylphenyl)thio]-1,3,4-oxadiazole (7l ) | 2.14 ± 0.003 | - | scielo.br |

| Benzene sulfonamide-piperazine hybrid 2 | - | 1.008 (mM) | nih.gov |

Note: This table showcases the inhibitory activities of structurally related compounds, as direct data for this compound is unavailable.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition in Pathogens

Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many pathogens. This inhibition disrupts the production of essential nucleic acids, leading to a bacteriostatic effect.

While specific data for this compound is not available, research on related compounds supports the potential for DHPS inhibition. For example, a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and showed excellent in vitro activity against Mycobacterium tuberculosis H37Rv. acs.org The mechanism of action for sulfonamides strongly suggests that this activity is mediated through DHPS inhibition.

Matrix Metalloproteinase (MMP-2, MMP-13) Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in various diseases, including cancer and arthritis.

A quantitative structure-activity relationship (QSAR) study on a series of piperidine sulfonamide aryl hydroxamic acid analogs demonstrated their potential as MMP inhibitors. nih.gov The study found that the inhibitory potencies of these compounds against MMP-2 and MMP-13 were significantly correlated with their hydrophobic properties. While this study does not provide direct inhibitory data for this compound, it highlights the importance of the piperidine sulfonamide scaffold in the design of MMP inhibitors. Another study on (pyridin-4-yl)-2H-tetrazole derivatives identified potent and selective MMP-13 inhibitors, further indicating the utility of heterocyclic structures in targeting this enzyme family. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov

While the inhibitory potential of this compound against DPP-4 has not been specifically reported, the chemical space of DPP-4 inhibitors is vast and includes a wide range of heterocyclic compounds. Studies on tryptophan-containing dipeptides have identified potent DPP-4 inhibitors with IC50 values in the low micromolar range. nih.gov The development of novel DPP-4 inhibitors continues to be an active area of research, and the exploration of diverse chemical scaffolds is a key strategy.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Several studies have demonstrated the potent urease inhibitory activity of compounds containing a sulfonamide or piperidine moiety. For instance, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized, and some showed significantly higher potency than the standard inhibitor thiourea. nih.gov One derivative exhibited an IC50 value of 2.22 µM. nih.gov

Furthermore, a study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which are structurally similar to the target compound, revealed strong inhibitory activity against urease. scielo.br Many of the tested compounds in this series were more potent than the standard thiourea, with IC50 values in the low micromolar range. scielo.br For example, compound 7m had an IC50 of 0.63 µM. scielo.br Another study on novel sulfamide-hydroxamic acids containing a piperidine segment also reported highly potent urease inhibitors, with IC50 values as low as 0.29 µM. nih.gov

Table 3: Urease Inhibition by Related Sulfonamide and Piperidine Derivatives

| Compound | Urease IC50 (µM) | Reference |

|---|---|---|

| (E)-4-((2-bromo-4-fluorobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | 2.22 ± 0.45 | nih.gov |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(3-methylphenyl)thio]-1,3,4-oxadiazole (7m ) | 0.63 ± 0.001 | scielo.br |

Note: This table presents data for structurally related compounds to highlight the potential of the 4-piperidinyl-benzenesulfonamide scaffold as a urease inhibitor.

Anticancer Research

The piperidine and benzenesulfonamide moieties are individually recognized for their roles in the development of anticancer agents. Piperidine is a heterocyclic moiety found in numerous alkaloids and synthetic drugs with therapeutic properties, including anticancer potential. mdpi.com Research has shown that piperidine-containing compounds can induce apoptosis in cancer cells by activating various molecular pathways. mdpi.com

Similarly, the sulfonamide group is a cornerstone in drug design, and its derivatives have been investigated as potent anticancer agents. nih.gov A primary mechanism for their antitumor activity is the inhibition of metalloproteases, such as matrix metalloproteinases (MMPs). nih.gov MMPs are crucial for tumor invasion and metastasis, making them a key target in cancer therapy. nih.gov

Research into a related compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has demonstrated its ability to promote ferroptosis, a form of programmed cell death, in tumor cells. Studies showed that PMSA inhibited tumor cell proliferation, colony formation, and migration. The proposed mechanism involves targeting the KEAP1-NRF2-GPX4 axis, highlighting the potential for benzenesulfonamide-piperidine structures as candidates for novel anticancer drugs.

Antidiabetic Potential

Derivatives of both piperidine and benzenesulfonamide have shown promise in the management of diabetes. The piperidine ring is a key structural feature in several antidiabetic drugs. nih.gov For example, alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, contains a piperidine moiety. nih.gov DPP-4 inhibitors work by increasing the levels of incretin hormones, which help to regulate blood sugar.

The benzenesulfonamide scaffold has also been explored for its antidiabetic properties. Studies on various benzenesulfonamide derivatives have indicated their potential to act as hypoglycemic agents. Research into novel benzene sulfonamide-piperazine (a close structural relative of piperidine) hybrids has identified compounds with inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to lower post-meal blood glucose levels. This suggests that combining the piperidine and benzenesulfonamide scaffolds could yield effective antidiabetic compounds.

Table 1: Antidiabetic Activity of Related Compound Classes

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Piperidine Derivatives (e.g., Alogliptin) | DPP-4 Inhibition | Enhanced glucose tolerance | nih.gov |

| Benzenesulfonamide Derivatives | Hypoglycemic Activity | Reduction in blood glucose |

Antiepileptic and Anticonvulsant Studies

The benzenesulfonamide structure is a recognized pharmacophore in the development of antiepileptic drugs (AEDs). Research has demonstrated that compounds incorporating this moiety can exhibit significant anticonvulsant effects.

For instance, studies on 4-chlorobenzenesulfonamide (B1664158) revealed it to be a highly effective anticonvulsant in various preclinical models, including the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Furthermore, novel benzenesulfonamide derivatives have been synthesized and shown to possess potent anticonvulsant activity with a high margin of safety in animal models. These findings underscore the potential of the benzenesulfonamide core of this compound in the design of new treatments for epilepsy.

Table 2: Anticonvulsant Activity of Related Benzenesulfonamide Compounds

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 4-chlorobenzenesulfonamide | Maximal Electroshock Seizure (MES) | Effective anticonvulsant activity | |

| 4-chlorobenzenesulfonamide | Pentylenetetrazole (PTZ) induced seizures | Effective anticonvulsant activity | |

| Novel benzenesulfonamide derivatives | Maximal Electroshock Seizure (MES) | Potent activity with low toxicity |

Other Reported Pharmacological Activities

The versatile benzenesulfonamide and piperidine structures have been implicated in a range of other pharmacological effects, including diuretic, antihypertensive, and protease inhibition activities.

Diuretic Activity: Benzenesulfonamide derivatives are known to act as diuretics. More recent research has focused on developing novel diuretics that act by inhibiting urea transporters (UTs). A benzene sulfonamide substituted diarylamide was found to be a potent and specific UT inhibitor, demonstrating oral diuretic activity in animal models without causing significant electrolyte imbalance. This highlights a modern application of the sulfonamide group in developing salt-sparing diuretics.

Antihypertensive Effects: The development of antihypertensive agents has utilized piperidine and its structural analogs like piperazine (B1678402). For example, the phenylpiperazine derivative SGB-1534 has shown potent and long-lasting antihypertensive effects in multiple hypertensive rat models. Additionally, DPP-4 inhibitors, which can contain a piperidine moiety, have been investigated for their blood pressure-lowering effects, which may be linked to the suppression of inflammatory responses and oxidative stress.

Protease Inhibition: Sulfonamides are a significant class of protease inhibitors. nih.gov They have been shown to inhibit various proteases, including:

Matrix Metalloproteinases (MMPs): Inhibition of MMPs is a key strategy in developing anticancer agents. nih.gov

Tumor Necrosis Factor-alpha Converting Enzyme (TACE): TACE inhibitors are potential anti-inflammatory agents. nih.gov

Human Neutrophil Elastase (HNE): HNE inhibitors are being studied for inflammatory conditions like cystic fibrosis and chronic bronchitis. nih.gov

Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs. Different isoforms are targets for treating glaucoma (hCA II, hCA IV) and tumors (hCA IX).

Studies on benzene sulfonamide-piperazine hybrids have also demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative diseases.

Mechanistic Insights and Target Interactions

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of 4-Piperidin-4-YL-benzenesulfonamide is multifaceted, primarily stemming from its core chemical moieties: a sulfonamide group and a piperidine (B6355638) ring. While direct studies on this specific compound are limited, the mechanisms can be inferred from extensive research on related benzenesulfonamide (B165840) and piperidine derivatives.

A primary mechanism for benzenesulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. This pathway is critical for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, thereby halting bacterial growth and proliferation.

Furthermore, some sulfonamide derivatives containing a piperidine moiety have been shown to possess a dual mechanism of action. tandfonline.com In addition to enzyme inhibition, they can directly target and disrupt the integrity of the bacterial cell membrane. tandfonline.comnih.gov This dual-action capability is significant as it can potentially reduce the likelihood of developing bacterial resistance. The lipophilic nature of the piperidine ring can facilitate interaction with and penetration of the bacterial cell membrane, leading to increased permeability and cell death. nih.gov

Ligand-Protein Binding Analysis

The interaction of this compound with protein targets is a key determinant of its biological activity. This binding is analyzed through both computational and experimental methods.

Molecular docking studies are instrumental in predicting the binding modes and affinities of ligands with their protein targets. For benzenesulfonamide derivatives, docking studies have been performed on various enzymes to elucidate their inhibitory mechanisms. tandfonline.comnih.govtsijournals.com

In the context of antibacterial activity, docking studies on analogous sulfonamides with dihydropteroate synthase (DHPS) have confirmed their potential as inhibitors. tandfonline.com These studies typically show the sulfonamide group forming key hydrogen bonds and electrostatic interactions within the enzyme's active site, mimicking the binding of PABA.

For other potential targets, such as carbonic anhydrases (CAs), docking studies reveal that the sulfonamide group coordinates with the zinc ion in the active site. The piperidine ring and the benzene (B151609) ring can form additional hydrophobic and van der Waals interactions with amino acid residues, enhancing binding affinity and selectivity. researchgate.net Similarly, in studies involving acetylcholinesterase (AChE), the piperidine moiety can interact with the peripheral anionic site (PAS) of the enzyme. plos.org

A representative docking study of a benzenesulfonamide derivative within a target enzyme's active site would typically reveal the following interactions:

| Interaction Type | Interacting Groups of Ligand | Interacting Residues of Protein |

| Hydrogen Bonding | Sulfonamide NH2, Sulfonamide O=S=O | Amino acid backbones/side chains (e.g., Thr, Ser) |

| Ionic/Electrostatic | Sulfonamide group | Metal ions (e.g., Zn²⁺ in CAs), charged residues |

| Hydrophobic | Benzene ring, Piperidine ring | Hydrophobic pockets (e.g., Leu, Val, Phe) |

| Van der Waals | Entire ligand scaffold | Various active site residues |

This table represents typical interactions observed in docking studies of benzenesulfonamide derivatives.

Experimental assays are essential to confirm the predictions from in silico studies and to quantify the binding affinity of a compound for its target. For benzenesulfonamide derivatives, these affinities are often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Studies on various piperidine-benzenesulfonamide analogs have demonstrated potent inhibitory activity against several enzyme classes. For instance, certain derivatives have shown significant inhibition of human carbonic anhydrase (hCA) isoforms, with Kᵢ values in the nanomolar range. nih.gov

The following table summarizes representative inhibitory activities of analogous compounds against various enzymes.

| Compound Type | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) |

| Benzenesulfonamide-piperazine hybrid | Acetylcholinesterase (AChE) | IC₅₀: 1.003 mM nih.gov |

| Benzenesulfonamide-piperazine hybrid | Butyrylcholinesterase (BChE) | IC₅₀: 1.008 mM nih.gov |

| 4-phthalimidobenzenesulfonamide derivative | Acetylcholinesterase (AChE) | IC₅₀: 1.35 µM tandfonline.com |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Carbonic Anhydrase II (hCA II) | Kᵢ: 3.7 nM nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Carbonic Anhydrase IX (hCA IX) | Kᵢ: 0.8 nM nih.gov |

Note: The data presented is for analogous compounds, not this compound itself, and serves to illustrate the potential inhibitory activities of this class of compounds.

Impact on Bacterial Cell Membrane Integrity

A significant aspect of the mechanism for some piperidine-containing sulfonamides is their ability to compromise the bacterial cell membrane. nih.gov This action is often linked to the physicochemical properties of the molecule, particularly the lipophilicity contributed by the piperidine and alkyl/aryl components.

Experimental evidence from studies on similar compounds demonstrates that they can induce morphological changes in bacteria, leading to membrane damage and leakage of intracellular contents. nih.gov Techniques used to validate this membrane disruption include:

Scanning Electron Microscopy (SEM): SEM images of bacteria treated with these compounds show visible damage to the cell surface, such as wrinkling, deformation, and lysis. nih.gov

Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence in treated bacterial populations indicates a loss of membrane integrity. nih.govnih.gov

Conductivity and Protein Leakage Assays: Damage to the cell membrane leads to the leakage of ions and macromolecules like proteins, which can be quantified by measuring the electrical conductivity of the bacterial suspension and the extracellular protein concentration. nih.gov

These findings suggest that this compound may also exert its antibacterial effects, at least in part, by physically damaging the bacterial membrane, a mechanism that is less prone to the development of resistance compared to single-enzyme inhibition.

Enzyme Active Site Interactions and Specificity

The specificity of this compound for different enzymes is determined by the precise interactions between the ligand and the amino acid residues within the enzyme's active site.

The benzenesulfonamide group is a well-established zinc-binding group, which is key to its potent inhibition of metalloenzymes like carbonic anhydrases. The sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion in the active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. The rest of the molecule can then form additional interactions that determine its affinity and selectivity for different CA isoforms. researchgate.net

In the case of cholinesterases, the piperidine ring can play a crucial role in guiding the inhibitor to the active site. It can form cation-π interactions with aromatic residues in the active site gorge, such as tryptophan, and hydrogen bonds with other residues. plos.orgwho.int The specificity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be modulated by the substituents on the piperidine and benzene rings, which interact with different amino acids in the active sites of these two enzymes.

For dihydropteroate synthase (DHPS), the specificity is derived from the structural similarity of the benzenesulfonamide moiety to the natural substrate PABA. The sulfonamide group occupies the same binding pocket as the carboxylate group of PABA, while the aromatic ring fits into the pterin-binding site.

Preclinical Research and Therapeutic Development Perspectives

In Vitro Efficacy Assessments

The initial evaluation of any potential therapeutic agent begins with in vitro efficacy assessments, which are conducted in a controlled laboratory environment outside of a living organism. For derivatives of 4-piperidin-4-yl-benzenesulfonamide, these tests are crucial for determining their intrinsic biological activity against specific targets.

A notable area of investigation for piperidine-containing sulfonamides is their antimicrobial potential. nih.gov Research has demonstrated that these compounds can exhibit potent antibacterial activity. For instance, a novel series of sulfanilamide (B372717) derivatives incorporating piperidine (B6355638) fragments was assessed for its efficacy against plant bacterial pathogens. nih.gov One particular derivative, designated as molecule C4, showed outstanding inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, with a half-maximal effective concentration (EC50) of 2.02 µg/mL. nih.gov This was significantly more potent than the commercial agents bismerthiazol (B1226852) and thiodiazole copper. nih.gov Biochemical assays confirmed that this compound targets dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway, and also damages the bacterial cell membrane. nih.govnih.gov

The versatility of the sulfonamide scaffold is further highlighted by its well-established role as a carbonic anhydrase (CA) inhibitor. drugbank.com Derivatives are frequently tested against a panel of human (h) CA isoforms. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.gov Several of these compounds demonstrated potent, low-nanomolar inhibition and showed selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. nih.gov For example, a derivative (compound 6) bearing a 4-methoxyphenyl (B3050149) group was the most effective inhibitor of hCA I with an inhibition constant (Ki) of 7.9 nM. nih.gov

Further studies have explored the antimycobacterial properties of related sulfonamide hybrids. In an in vitro screen against Mycobacterium tuberculosis (Mtb), 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were found to be the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to >25 μg/mL. acs.org

These in vitro assessments, which measure parameters like EC50, Ki, and MIC, are fundamental for establishing a preliminary structure-activity relationship (SAR) and identifying the most promising compounds for further development. nih.govnih.gov

Table 1: In Vitro Efficacy of Piperidine Sulfonamide Derivatives Against Bacterial Pathogens

| Compound/Agent | Target Organism | Efficacy Metric | Value | Reference |

| Molecule C4 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 2.02 µg/mL | nih.gov |

| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 42.38 µg/mL | nih.gov |

| Thiodiazole Copper | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 64.50 µg/mL | nih.gov |

| 2,4-Dinitrobenzenesulfonamide Derivatives | Mycobacterium tuberculosis | MIC | 0.78 to >25 µg/mL | acs.org |

Table 2: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

| Compound | Target Isoform | Efficacy Metric | Value | Reference |

| Compound 6 (4-methoxyphenyl derivative) | hCA I | Ki | 7.9 nM | nih.gov |

| Compound 5 (3-methoxyphenyl derivative) | hCA I | Ki | 38.6 nM | nih.gov |

In Vivo Efficacy Models

Following promising in vitro results, compounds are advanced to in vivo efficacy models to assess their performance in a whole, living organism. These studies provide critical insights into a compound's therapeutic potential in a more complex biological system.

For the piperidine sulfonamide derivative C4, which showed excellent in vitro antibacterial activity, in vivo assays were conducted under greenhouse conditions to test its ability to control rice bacterial blight. nih.govnih.gov When applied at a concentration of 200 µg/mL, compound C4 demonstrated curative and protective activities of 34.78% and 39.83%, respectively. nih.govnih.gov These efficacy rates were superior to those of the established agricultural bactericides bismerthiazol and thiodiazole. nih.govnih.gov

In a different therapeutic context, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, which are structurally related to the piperidine sulfonamide scaffold, were evaluated in a db/db mouse model of hyperglycemia. nih.gov One compound, after a 10-day treatment, effectively reduced plasma glucose by 26%, demonstrating significant glycemic control. nih.gov

The zebrafish larva model has also been employed to evaluate the in vivo efficacy of quinoline-based compounds, which can be structurally analogous to piperidine derivatives. recipharm.com This model was used to confirm the oncolytic effects of a compound that effectively reduced human glioblastoma tumor cells in vivo. recipharm.com These diverse models underscore the broad therapeutic areas where piperidine sulfonamide-based compounds can be investigated.

Table 3: In Vivo Efficacy of Piperidine Sulfonamide Derivatives

| Compound | Model System | Therapeutic Area | Key Finding | Reference |

| Molecule C4 | Rice plants (Greenhouse) | Plant Bacterial Disease | 34.78% curative activity; 39.83% protective activity at 200 µg/mL | nih.govnih.gov |

| N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivative | db/db Mouse | Hyperglycemia | 26% reduction in plasma glucose | nih.gov |

| Vacquinol-1 | Zebrafish Larvae with Human Tumor Xenograft | Glioblastoma | Effective reduction of human tumor cells in vivo | recipharm.com |

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com For derivatives of this compound, this is an iterative process involving a combination of rational design, chemical synthesis, and biological testing.

A primary strategy is the systematic analysis of the structure-activity relationship (SAR). patsnap.com This involves making targeted modifications to different parts of the molecule—the benzenesulfonamide (B165840) core, the piperidine ring, and any substituents—to understand how each component contributes to biological activity. For example, in the development of benzene-1,4-disulfonamides as oxidative phosphorylation inhibitors, modifications to the piperidine ring were explored by introducing different ring sizes and varying substituent positions. nih.gov It was found that a 3-substituted piperidine was crucial for retaining potency, indicating that an optimal spatial arrangement between the substituent and the disulfonamide core is required. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern lead optimization. patsnap.comnih.gov These techniques allow researchers to predict how structural changes will affect the binding of a compound to its target, enabling the rapid assessment of many potential analogs before committing to their synthesis. patsnap.com

Other medicinal chemistry strategies include:

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance activity or improve pharmacokinetic profiles. patsnap.com

Conformational Constraint: Introducing structural elements that lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. patsnap.com

Structural Simplification: Judiciously removing non-essential parts of a complex lead molecule to improve synthetic accessibility and drug-like properties, a strategy to avoid "molecular obesity". nih.gov This approach was famously successful in the development of morphine derivatives. nih.gov

A multiparameter optimization campaign is often pursued, simultaneously refining potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to generate a well-rounded drug candidate. patsnap.comnih.gov

Design of Novel Therapeutic Agents based on the Piperidine Sulfonamide Scaffold

The piperidine sulfonamide framework is considered a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets through varied modifications. nih.gov This versatility has driven the design of novel therapeutic agents for a wide range of diseases.

The design process often begins with a known bioactive compound or a biological target. For instance, based on the known antibacterial action of sulfonamides, which inhibit dihydropteroate synthase, novel derivatives containing a piperidine moiety were designed to create new bactericides. nih.govnih.gov The strategy involved linking the sulfonamide pharmacophore with a piperidine ring and varying an alkyl chain, which led to the discovery of compounds with enhanced antibacterial potency. nih.gov

In the field of oncology, the sulfonamide group is a key feature of many carbonic anhydrase inhibitors. nih.govnih.gov The design of new inhibitors often involves retaining the primary sulfonamide group, which is essential for binding to the zinc ion in the enzyme's active site, while modifying other parts of the scaffold to achieve selectivity for specific isoforms, such as the tumor-associated hCA IX and XII. nih.govnih.gov Docking and molecular dynamics studies can guide the design of these modifications to ensure favorable interactions within the active sites of the target isoforms. nih.gov

Rational drug design has also been used to create potential anticancer agents by designing sulfonamides predicted to inhibit tubulin polymerization, similar to the mechanism of the drug E7010. nih.gov This involves creating QSAR models to predict activity before synthesizing and testing the designed compounds against cancer cell lines. nih.gov The combination of the piperidine ring, which can improve solubility and modulate basicity, with the versatile sulfonamide group provides a powerful platform for generating new chemical entities with tailored therapeutic profiles. nih.govmdpi.com

Addressing Bacterial Resistance and Selectivity in Novel Compounds

The rise of bacterial resistance to existing antibiotics is a major global health challenge, necessitating the development of novel antimicrobial agents with new mechanisms of action. nih.govscribd.com The this compound scaffold offers promising avenues to address this issue.

One key strategy is to design compounds that act on multiple targets simultaneously or on targets that are different from those of current antibiotics. The derivative C4, for example, was found not only to inhibit dihydropteroate synthase, a classic sulfonamide target, but also to irreversibly damage the bacterial cell membrane. nih.govnih.gov This dual-action mechanism could potentially slow the development of resistance, as bacteria would need to acquire multiple mutations to overcome the drug's effects. nih.gov

Another approach is to target bacterial-specific enzymes that are essential for the pathogen's survival but absent in the host. mdpi.com Bacterial carbonic anhydrases, for instance, are crucial for the metabolism and survival of many pathogens. mdpi.com Developing selective inhibitors of bacterial CAs over human CAs could lead to effective antibacterial agents with a lower risk of host-related side effects.

Achieving selectivity is paramount. Structure-activity relationship (SAR) studies are vital for identifying the molecular features that confer activity against bacterial targets while minimizing effects on mammalian cells or off-target enzymes. nih.gov For example, in a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, it was revealed that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antimicrobial activity, allowing for the fine-tuning of potency and selectivity. nih.gov By carefully modifying the scaffold, researchers aim to create compounds that are potent against pathogens while possessing a favorable safety profile.

Future Directions and Emerging Research Avenues

Development of Multi-Targeted Agents for Complex Diseases

The paradigm of "one target, one drug" is increasingly being challenged by the multifactorial nature of complex diseases. Consequently, the development of agents that can modulate multiple biological targets is a promising therapeutic strategy. The 4-piperidin-4-yl-benzenesulfonamide framework is well-suited for this approach, often referred to as molecular hybridization. nih.govacs.org This strategy involves combining different pharmacophores to create a single hybrid molecule with the potential for enhanced activity and a dual mode of action compared to its parent components. nih.govacs.org

This approach is particularly relevant for tackling drug-resistant strains of pathogens, such as in tuberculosis (TB). nih.govacs.org Research into benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which share structural similarities with the core topic compound, has shown that these molecules can exhibit potent antituberculosis activity. acs.org The goal of such multi-target agents is to overcome the resistance mechanisms that can arise during long-term therapies for diseases like TB. nih.govacs.org The concept of multi-targeted compounds is not limited to infectious diseases and is being explored for conditions like cancer and neurodegenerative disorders, where multiple pathways are often implicated. researchgate.net

Conjugate Chemistry and Advanced Drug Design

Conjugate chemistry and advanced drug design are pivotal in harnessing the full therapeutic potential of the this compound scaffold. This involves the synthesis of novel hybrids by linking the core structure with other biologically active moieties. For instance, the piperazine (B1678402) moiety, structurally related to piperidine (B6355638), is a key scaffold in over 300 clinical drugs and is valued for its ability to target multiple pharmacological activities. nih.gov

The synthesis process often involves multi-step reactions. For example, a common route includes the treatment of substituted benzhydryl piperazine with Boc-protected amino acids, followed by deprotection and subsequent reaction with a substituted benzenesulfonyl chloride to yield the final hybrid compounds. acs.org Researchers have explored using various linkers, including amino acids like alanine (B10760859) and piperidine-3-carboxylic acid, to connect different pharmacophoric units, although the linker itself may not always enhance biological activity. acs.org The introduction of specific chemical groups, such as fluorine, has been investigated to potentially increase biological efficacy, though this is not always successful. acs.org The 2,4-dinitrobenzenesulfonamide (B1250028) group has emerged as a particularly promising scaffold for creating potent anti-TB hybrids. acs.org

| Compound Type | Synthetic Strategy | Potential Application |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | Molecular hybridization of pharmacophores. nih.govacs.org | Antituberculosis agents. acs.org |

| Benzenesulfonamide-piperazine hybrids | Hybridization of benzene (B151609) sulfonamide with piperazine derivatives. nih.gov | Antioxidant and enzyme inhibitors. nih.gov |

| 1,3,4-oxadiazole and piperidine conjugates | Synthesis incorporating 1,3,4-oxadiazole, piperidine, and sulfamoyl moieties. scielo.br | Antibacterial agents and enzyme inhibitors. scielo.br |

Applications of Advanced Computational Chemistry and Cheminformatics

Advanced computational chemistry and cheminformatics are becoming indispensable tools in the design and development of derivatives of this compound. Molecular docking studies, for example, are used to predict and analyze the binding interactions between newly synthesized compounds and their biological targets. longdom.org This allows for a rational approach to drug design, helping to explain the observed biological activities and guide the synthesis of more potent molecules. nih.gov

In studies of benzenesulfonamide (B165840) derivatives, docking has been used to investigate their binding to enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, with the results often correlating well with in vitro inhibitory assays. nih.gov Furthermore, computational tools are employed for ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. longdom.org Online servers can predict the pharmacokinetic properties and potential toxicity of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. longdom.org Quantum chemical methods, such as Density Functional Theory (DFT), are also used to investigate the structural properties of these molecules. longdom.org

Exploration of Novel Biological Targets and Pathways

Research into derivatives of this compound is uncovering a wide range of novel biological targets and pathways. While some research has focused on established targets, much of the emerging work is aimed at identifying new therapeutic opportunities.

For example, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been evaluated for their activity against Mycobacterium tuberculosis H37Rv and have shown excellent anti-TB activity with low cytotoxicity. acs.org Interestingly, these compounds did not inhibit T-type calcium channels, indicating a selective mechanism of action. acs.org

Other studies on benzene sulfonamide-piperazine hybrids have revealed significant antioxidant capacities and inhibitory effects on several enzymes, including:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.gov

Tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

α-Glucosidase, a target for managing type 2 diabetes. nih.gov

Furthermore, piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the versatility of the piperidine scaffold in targeting viral enzymes. nih.gov The exploration of such diverse targets highlights the broad therapeutic potential of this chemical class. nih.govnih.gov

Therapeutic Repurposing of this compound Derivatives

Therapeutic repurposing, or finding new uses for existing compounds, is a cost-effective and time-efficient strategy in drug discovery. Derivatives containing the piperazine or piperidine ring, which are structurally related to this compound, are being investigated for new therapeutic applications beyond their original intended use. nih.gov

A notable example is the screening of a library of antiviral piperazine-derived compounds for anticancer activity. nih.gov Given that the piperazine ring and aryl urea (B33335) functions are present in several anti-breast cancer drugs, researchers explored the potential of these compounds against breast cancer cells. nih.gov This repurposing study identified several 4-acyl-2-substituted piperazine urea derivatives that exhibited selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. nih.gov Two of these compounds also showed selectivity against non-small cell lung cancer cells, suggesting their potential as promising hits for the development of new anticancer agents. nih.gov This approach underscores the potential to unlock new therapeutic value from established chemical scaffolds.

Q & A

Q. What are the key structural features of 4-Piperidin-4-YL-benzenesulfonamide that influence its chemical reactivity and biological activity?

The compound’s reactivity and bioactivity are primarily governed by its benzenesulfonamide core and the piperidine moiety. The sulfonyl group (-SO₂-) enhances electrophilic properties, enabling nucleophilic substitution reactions, while the piperidine ring contributes to conformational flexibility and hydrogen-bonding interactions. These features are critical in designing derivatives for receptor-binding studies .

Q. What synthetic routes are commonly employed for this compound and its derivatives?

A typical synthesis involves coupling 4-piperidine with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Modifications to the sulfonamide group or piperidine substituents can be achieved via alkylation, acylation, or aromatic substitution. For example, methoxy or halogen groups are introduced to the benzene ring to tune electronic properties .

Q. How can researchers confirm the purity and identity of synthesized this compound?

Analytical methods include:

- HPLC with a C18 column and mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) to assess purity .

- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on sulfonamide proton signals (~7.5 ppm) and piperidine ring protons (~3.0-3.5 ppm) .

- Mass spectrometry to confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular conformation?

Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key steps include:

- Assigning anisotropic displacement parameters for non-hydrogen atoms.

- Validating hydrogen bonding and torsional angles via difference Fourier maps.

- Cross-checking against databases (e.g., Cambridge Structural Database) to resolve discrepancies in piperidine ring puckering or sulfonamide geometry .

Q. What experimental strategies mitigate contradictions in biological activity data across studies?

- Dose-response standardization : Use fixed molar concentrations to minimize variability in IC₅₀ or EC₅₀ values.

- Control for stereochemistry : Ensure enantiomeric purity (e.g., via chiral HPLC) if the piperidine ring has chiral centers.

- Cross-validate assays : Compare results from enzyme inhibition (e.g., fluorescence polarization) and cell-based assays (e.g., viability assays) to confirm target specificity .

Q. How can computational methods enhance the design of this compound derivatives for receptor targeting?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., carbonic anhydrase or GPCRs).

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity data.

- Validate predictions via MD simulations (e.g., GROMACS) to assess ligand-protein stability over time .

Q. What chromatographic conditions optimize the separation of this compound from structurally similar byproducts?

- Mobile phase : 65:35 methanol/sodium 1-octanesulfonate buffer (pH 4.6) with UV detection at 254 nm.

- Column : Reversed-phase C18 (5 µm particle size, 250 mm length).

- Adjust flow rate (1.0–1.5 mL/min) and temperature (25–40°C) to improve peak resolution for sulfonamide analogs .

Q. How should researchers address discrepancies in solubility data reported for this compound?

- Standardize solvent systems (e.g., DMSO for stock solutions, diluted in PBS for assays).

- Measure solubility via gravimetric analysis (saturation at 25°C ± 0.1°C) and validate with UV-Vis spectroscopy at λ_max ≈ 270 nm.

- Report logP values (e.g., using shake-flask method) to reconcile hydrophobicity differences .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Q. How can researchers validate the absence of toxicological artifacts in biological studies?

- Conduct counter-screen assays against unrelated targets (e.g., cytochrome P450 enzymes).

- Perform cytotoxicity assays (e.g., MTT) to rule out nonspecific cell death.

- Compare results with structurally distinct negative controls (e.g., piperazine derivatives) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Q. How should crystallographic data be presented to meet journal standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.